molecular formula C18H30N2O4S B2933813 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propoxybenzenesulfonamide CAS No. 953259-16-0

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propoxybenzenesulfonamide

Cat. No.: B2933813
CAS No.: 953259-16-0
M. Wt: 370.51
InChI Key: NJPCIQFEENTXHW-UHFFFAOYSA-N
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Description

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H30N2O4S and its molecular weight is 370.51. The purity is usually 95%.
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Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O4S/c1-3-13-24-17-4-6-18(7-5-17)25(21,22)19-15-16-8-10-20(11-9-16)12-14-23-2/h4-7,16,19H,3,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPCIQFEENTXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H26N2O3SC_{18}H_{26}N_{2}O_{3}S and a molecular weight of approximately 358.48 g/mol. The structure features a piperidine ring, a methoxyethyl group, and a sulfonamide moiety, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that piperidine derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various fungal pathogens, including Candida auris, which is known for its resistance to conventional antifungal treatments. The mechanism of action often involves disrupting the plasma membrane integrity of these pathogens, leading to cell death through apoptotic pathways .

Antitumor Activity

Piperidine derivatives have also been investigated for their antitumor potential. Research indicates that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For example, studies involving piperidine-based triazole derivatives demonstrated their ability to arrest the cell cycle and induce cell death in various cancer cell lines . The specific pathways involved often include the activation of caspases and modulation of Bcl-2 family proteins.

Neuropharmacological Effects

Compounds similar to this compound have been evaluated for their effects on neurotransmitter systems. Some studies suggest that these compounds may act as dopamine receptor antagonists, which could have implications for treating neuropsychiatric disorders . The affinity of related piperidine derivatives towards dopamine D2 receptors has been documented, indicating potential use in managing conditions like schizophrenia.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Similar compounds have shown the ability to disrupt the integrity of microbial membranes, leading to increased permeability and eventual cell death.
  • Apoptosis Induction : The activation of apoptotic pathways through caspase activation is a common mechanism observed in studies involving piperidine derivatives.
  • Receptor Modulation : Interaction with neurotransmitter receptors such as dopamine D2 receptors suggests a role in modulating neurochemical pathways.

Case Studies

A notable study synthesized several piperidine derivatives and tested their antimicrobial properties against clinical isolates of C. auris. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL, demonstrating potent antifungal activity . Another study focused on the antitumor effects of piperidine-based compounds, revealing significant apoptosis induction in cancer cell lines through cell cycle arrest mechanisms .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (μg/mL)Mechanism of Action
Compound AAntifungal0.24Membrane disruption
Compound BAntitumor-Apoptosis induction
Compound CNeuropharmacological-Dopamine receptor modulation

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